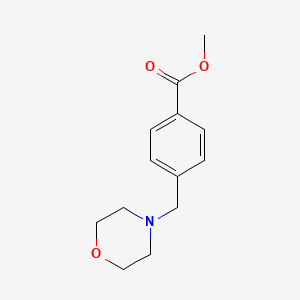











|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C(N(CC)CC)C.Br[CH2:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][CH:17]=1.C1(C)C=CC(C(OC)=O)=CC=1>CCO>[O:4]1[CH2:5][CH2:6][N:1]([CH2:15][C:16]2[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][CH:17]=2)[CH2:2][CH2:3]1
|


|
Name
|
|
|
Quantity
|
66.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
269 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C(=O)OC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at 0° C. for 2 hours at which
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
from the previous reaction) in 450 mL of abs
|
|
Type
|
TEMPERATURE
|
|
Details
|
was slowly warmed up
|
|
Type
|
WAIT
|
|
Details
|
to r.t over 4 hours
|
|
Duration
|
4 h
|
|
Type
|
STIRRING
|
|
Details
|
stirred at r.t overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
The acidic phase was washed with 3×350 mL diethyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was then extracted with 3×700 mL of EtOAc
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
affording an orange oil
|
|
Type
|
CUSTOM
|
|
Details
|
The excess EtOAc was removed by toluene distillation
|
|
Type
|
CUSTOM
|
|
Details
|
The title compound was used in the next step without ether purification
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1CCN(CC1)CC1=CC=C(C(=O)OC)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |